

Molecular structure and weight of 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-methoxypyridin-4-amine

Cat. No.: B1381558

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-5-methoxypyridin-4-amine**: Structure, Properties, and Analytical Protocols

This guide provides a comprehensive technical overview of **2-Bromo-5-methoxypyridin-4-amine**, a heterocyclic building block with significant applications in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, offers detailed protocols for its synthesis and characterization, and outlines essential safety and handling procedures.

Molecular Structure and Physicochemical Properties

2-Bromo-5-methoxypyridin-4-amine is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is functionalized with a bromine atom at the 2-position, an amine group at the 4-position, and a methoxy group at the 5-position. This specific arrangement of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[\[1\]](#)[\[2\]](#)

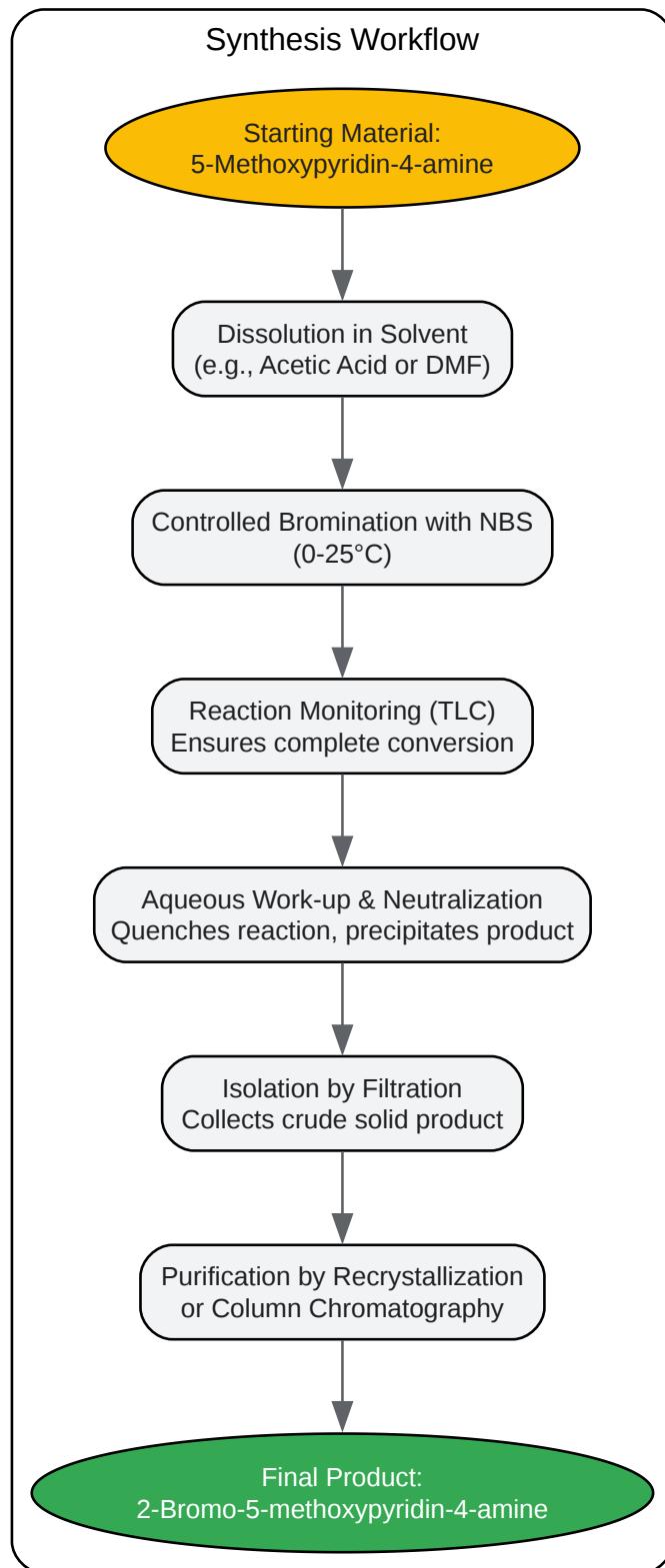
The molecular formula of the compound is $C_6H_7BrN_2O$.[\[1\]](#)[\[3\]](#) Its structure is confirmed by its systematic IUPAC name and can be represented by various chemical identifiers.

Structural Representation

The connectivity of atoms in **2-Bromo-5-methoxypyridin-4-amine** can be visualized as follows:

Caption: Molecular structure of **2-Bromo-5-methoxypyridin-4-amine**.

Physicochemical Data Summary


The key quantitative properties of **2-Bromo-5-methoxypyridin-4-amine** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	1417644-40-6	[1] [3]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1] [3]
Molecular Weight	203.04 g/mol	[1] [3]
Monoisotopic Mass	201.97418 Da	[4] [5]
Boiling Point	340.4 ± 37.0 °C at 760 mmHg	[1]
Density	1.622 ± 0.06 g/cm ³	[1]
SMILES	COC1=CN=C(C=C1N)Br	[4]
InChI	InChI=1S/C6H7BrN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)	[4]

Synthesis Protocol: A Mechanistic Approach

The synthesis of **2-Bromo-5-methoxypyridin-4-amine** is not widely documented in standard literature. However, a robust synthetic route can be devised based on established pyridine chemistry, particularly the bromination of activated pyridine rings. The following protocol is a proposed method, explaining the rationale behind each step to ensure reproducibility and understanding.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Bromo-5-methoxypyridin-4-amine**.

Step-by-Step Experimental Methodology

This protocol adapts a known procedure for the selective bromination of an activated aminopyridine derivative.^[6]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-methoxypyridin-4-amine (1 equivalent) in a suitable solvent like glacial acetic acid or N,N-Dimethylformamide (DMF). The choice of solvent is critical; acetic acid can protonate the pyridine nitrogen, modulating its reactivity, while DMF is an effective polar aprotic solvent.^[6] Cool the solution to 0-5°C using an ice bath.
- **Bromination:** Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled starting material solution over 30-60 minutes.
 - **Causality:** NBS is chosen as the brominating agent for its ability to provide a low, steady concentration of electrophilic bromine (Br+), which allows for controlled, selective bromination and minimizes the formation of poly-brominated byproducts.^[6] Maintaining a low temperature is crucial to control the exothermic reaction and enhance selectivity.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25°C) and stir for 8-12 hours.^[6]
- **Monitoring:** Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible. This provides a reliable endpoint, preventing over-reaction and ensuring optimal yield.
- **Work-up and Isolation:** Pour the reaction mixture into a beaker of ice water. This will quench the reaction and precipitate the crude product. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- **Purification:** Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove any residual salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **2-Bromo-5-methoxypyridin-4-amine**.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons. The aromatic region should display two singlets (or narrow doublets depending on long-range coupling), consistent with the substitution pattern on the pyridine ring. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the amine protons will present as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atom bonded to the bromine atom appearing at a characteristic upfield shift compared to the other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Expected M/z: For **2-Bromo-5-methoxypyridin-4-amine** ($\text{C}_6\text{H}_7\text{BrN}_2\text{O}$), high-resolution mass spectrometry (HRMS) should show a molecular ion peak $[\text{M}+\text{H}]^+$ at approximately 202.98146 m/z.[4][5]
- Isotopic Pattern: A key validation feature will be the characteristic isotopic pattern of bromine. The mass spectrum will exhibit two major peaks for the molecular ion, $[\text{M}]^+$ and $[\text{M}+2]^+$, in an approximate 1:1 ratio, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

- N-H Stretch: Look for characteristic N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm^{-1} .

- C-O Stretch: A strong C-O stretching band for the methoxy group should be observable around 1250 cm^{-1} .
- C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Applications in Research and Development

2-Bromo-5-methoxypyridin-4-amine serves as a crucial building block in medicinal and agricultural chemistry.[\[1\]](#)

- Pharmaceutical Synthesis: Its structure is valuable for creating active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. The amine and bromo functionalities allow for diverse chemical modifications, enabling the exploration of structure-activity relationships.[\[1\]](#)[\[2\]](#)
- Agrochemical Development: The compound is also utilized in the synthesis of novel pesticides and herbicides.[\[1\]](#) The pyridine core is a common scaffold in many successful agrochemicals.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

- Hazard Identification: While specific data for this exact molecule is limited, related bromo- and amino-pyridines are known to cause skin, eye, and respiratory irritation.[\[7\]](#)[\[8\]](#) Assume the compound is harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[9\]](#)[\[10\]](#) Work in a well-ventilated area or a chemical fume hood.[\[7\]](#)[\[11\]](#)
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[\[9\]](#)[\[12\]](#)
- Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended for similar reagents.[\[1\]](#) Recommended storage temperature is between $2\text{-}8^\circ\text{C}$.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methoxypyridin-4-amine [myskinrecipes.com]
- 2. indiamart.com [indiamart.com]
- 3. 2-Bromo-5-methoxypyridin-4-amine - CAS:1417644-40-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - 2-bromo-5-methoxypyridin-4-amine (C₆H₇BrN₂O) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 5-bromo-2-methoxypyridin-4-amine (C₆H₇BrN₂O) [pubchemlite.lcsb.uni.lu]
- 6. Page loading... [guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cms9files.revize.com [cms9files.revize.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Molecular structure and weight of 2-Bromo-5-methoxypyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1381558#molecular-structure-and-weight-of-2-bromo-5-methoxypyridin-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com